molecular formula C9H12N2O3 B13430595 (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid

(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid

Cat. No.: B13430595
M. Wt: 196.20 g/mol
InChI Key: IOUALRIPNAPCKH-HTRCEHHLSA-N
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Description

(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. Its unique structure, featuring a pyrazole ring and an oxolane ring, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable oxolane derivative with a pyrazole precursor under specific conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid can be compared with other pyrazole and oxolane derivatives.
  • Similar compounds include (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxamide and (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylate.

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the combination of the pyrazole and oxolane rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

(2R,3R)-2-(2-methylpyrazol-3-yl)oxolane-3-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-11-7(2-4-10-11)8-6(9(12)13)3-5-14-8/h2,4,6,8H,3,5H2,1H3,(H,12,13)/t6-,8-/m1/s1

InChI Key

IOUALRIPNAPCKH-HTRCEHHLSA-N

Isomeric SMILES

CN1C(=CC=N1)[C@H]2[C@@H](CCO2)C(=O)O

Canonical SMILES

CN1C(=CC=N1)C2C(CCO2)C(=O)O

Origin of Product

United States

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